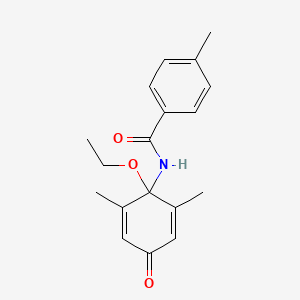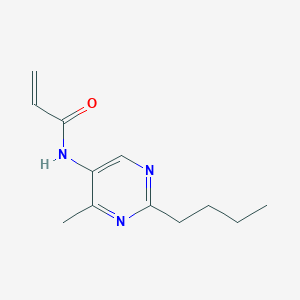![molecular formula C25H27N5O2 B2868380 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide CAS No. 946253-82-3](/img/structure/B2868380.png)
2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as isoxazolo-[3,4-d]-pyridazin-7-(6H)-ones . These compounds have been studied as potential substrates for new aldose reductase inhibitors .
Synthesis Analysis
The synthesis of related compounds involves the use of simplified substrates for the synthesis of new aldose reductase inhibitors . The synthesis of 1,3-disubstituted and 1,3,5-trisubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones is conveniently performed by photochemical cyclization .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The presence at position 6 of a phenyl carrying an electron-withdrawing substituent proved to be beneficial, independently from its position on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and may involve multiple steps. The compound and its corresponding open derivatives were used as simplified substrates for the synthesis of new aldose reductase inhibitors .Wissenschaftliche Forschungsanwendungen
Synthesis in Heterocyclic Compounds
- Application in Azole and Azine Derivatives Synthesis : This compound is utilized in the synthesis of various heterocyclic compounds, such as azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives. These syntheses can be performed through conventional heat or microwave irradiation methods (Al-Shiekh et al., 2004).
Role in Antimicrobial Activity
- Synthesis of Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This includes the synthesis of compounds like coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives, which have potential as antimicrobial agents (Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity
- Formation of Coordination Complexes and Antioxidant Properties : Research has been conducted on pyrazole-acetamide derivatives for the synthesis of coordination complexes, particularly with Co(II) and Cu(II) ions. These complexes demonstrate significant antioxidant activity, which is valuable in various scientific applications (Chkirate et al., 2019).
Application in Corrosion Inhibition
- Use in Corrosion Inhibitors : Acetamide derivatives, including those related to pyrazolo[3,4-d]pyridazin-6(7H)-yl compounds, have been synthesized and evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies, indicating their potential in industrial applications to prevent corrosion (Yıldırım & Cetin, 2008).
Use in Fatty Acid Synthesis Inhibition
- Inhibition of Fatty Acid Synthesis in Algae : Certain chloroacetamides, including derivatives similar to the compound , have been studied for their ability to inhibit fatty acid synthesis in green algae like Scenedesmus acutus. This has implications for controlling algal growth and understanding biochemical pathways in these organisms (Weisshaar & Böger, 1989).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-15(2)23-21-13-26-30(20-10-9-17(4)18(5)12-20)24(21)25(32)29(28-23)14-22(31)27-19-8-6-7-16(3)11-19/h6-13,15H,14H2,1-5H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNPAWSCPBMLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=C(C=C4)C)C)C(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)



![[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2868308.png)
![2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2868309.png)





